molecular formula C27H20FNO B11506334 3-{4-[(2-Fluorobenzyl)oxy]phenyl}-1-methylbenzo[f]quinoline

3-{4-[(2-Fluorobenzyl)oxy]phenyl}-1-methylbenzo[f]quinoline

Cat. No.: B11506334
M. Wt: 393.5 g/mol
InChI Key: JZLHAXKFEHNRQM-UHFFFAOYSA-N
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Description

3-{4-[(2-Fluorophenyl)methoxy]phenyl}-1-methylbenzo[f]quinoline is a complex organic compound that belongs to the class of benzoquinolines This compound is characterized by the presence of a fluorophenyl group, a methoxyphenyl group, and a methylbenzoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, is often employed due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-{4-[(2-Fluorophenyl)methoxy]phenyl}-1-methylbenzo[f]quinoline can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new substituents on the aromatic rings.

Scientific Research Applications

3-{4-[(2-Fluorophenyl)methoxy]phenyl}-1-methylbenzo[f]quinoline has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the development of materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-{4-[(2-Fluorophenyl)methoxy]phenyl}-1-methylbenzo[f]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-{4-[(2-Fluorophenyl)methoxy]phenyl}-1-methylbenzo[f]quinoline include:

Uniqueness

The uniqueness of 3-{4-[(2-Fluorophenyl)methoxy]phenyl}-1-methylbenzo[f]quinoline lies in its specific combination of functional groups and its potential applications in various fields. The presence of the fluorophenyl and methoxyphenyl groups imparts unique chemical and physical properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C27H20FNO

Molecular Weight

393.5 g/mol

IUPAC Name

3-[4-[(2-fluorophenyl)methoxy]phenyl]-1-methylbenzo[f]quinoline

InChI

InChI=1S/C27H20FNO/c1-18-16-26(29-25-15-12-19-6-2-4-8-23(19)27(18)25)20-10-13-22(14-11-20)30-17-21-7-3-5-9-24(21)28/h2-16H,17H2,1H3

InChI Key

JZLHAXKFEHNRQM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C3=CC=CC=C3C=C2)C4=CC=C(C=C4)OCC5=CC=CC=C5F

Origin of Product

United States

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